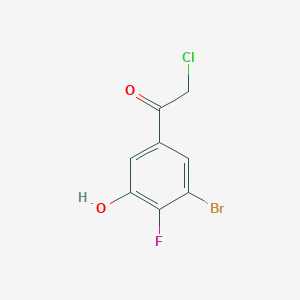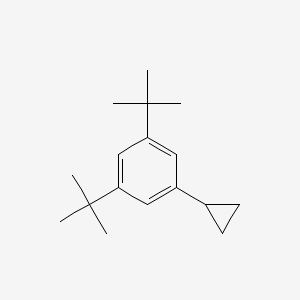
1,3-Di-tert-butyl-5-cyclopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di-tert-butyl-5-cyclopropylbenzene is an organic compound characterized by the presence of two tert-butyl groups and a cyclopropyl group attached to a benzene ring
Preparation Methods
The synthesis of 1,3-Di-tert-butyl-5-cyclopropylbenzene typically involves the alkylation of benzene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where tert-butyl chloride and cyclopropyl chloride are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1,3-Di-tert-butyl-5-cyclopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1,3-Di-tert-butyl-5-cyclopropylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism by which 1,3-Di-tert-butyl-5-cyclopropylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and cyclopropyl ring contribute to its unique binding properties, affecting the activity of target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
1,3-Di-tert-butyl-5-cyclopropylbenzene can be compared with other similar compounds, such as:
1,3-Di-tert-butylbenzene: Lacks the cyclopropyl group, leading to different chemical and physical properties.
1,3-Di-tert-butyl-5-methylbenzene: Contains a methyl group instead of a cyclopropyl group, affecting its reactivity and applications.
1,3-Di-tert-butyl-5-iodobenzene: The presence of an iodine atom introduces different reactivity, particularly in halogenation reactions.
Properties
Molecular Formula |
C17H26 |
|---|---|
Molecular Weight |
230.4 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-cyclopropylbenzene |
InChI |
InChI=1S/C17H26/c1-16(2,3)14-9-13(12-7-8-12)10-15(11-14)17(4,5)6/h9-12H,7-8H2,1-6H3 |
InChI Key |
NXCIFZRSARLUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2CC2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)
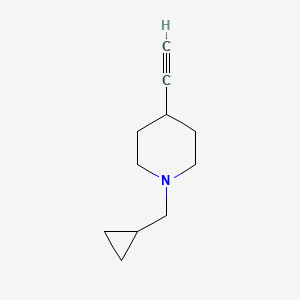
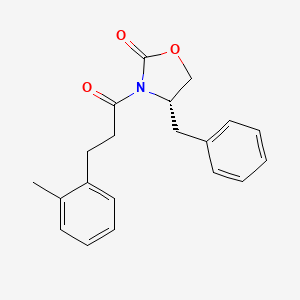
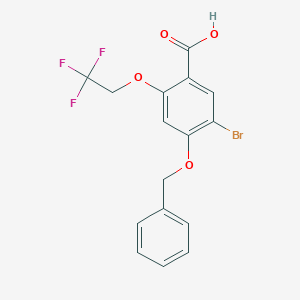
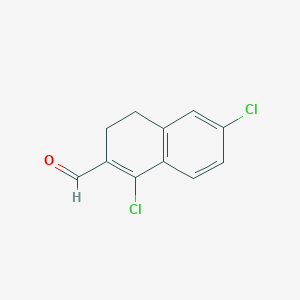
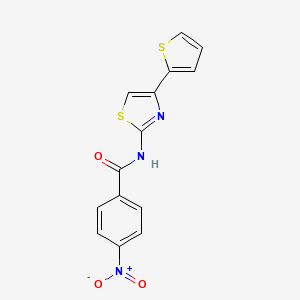
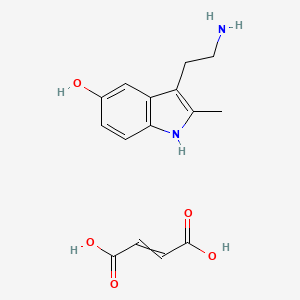
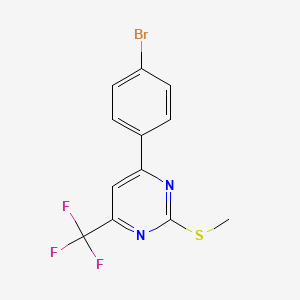
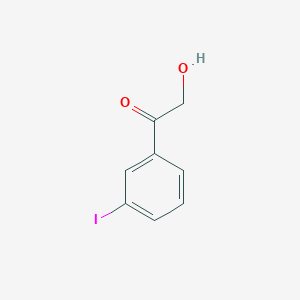
![3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13720212.png)
![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720217.png)

